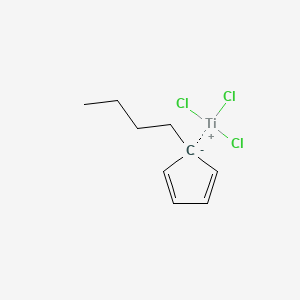
(N-Butylcyclopentadienyl)titanium trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(N-Butylcyclopentadienyl)titanium trichloride is an organotitanium compound with the molecular formula C₉H₁₃Cl₃Ti It is a moisture-sensitive compound that adopts a piano stool geometry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (N-Butylcyclopentadienyl)titanium trichloride typically involves the reaction of cyclopentadienyl derivatives with titanium tetrachloride. One common method includes the reaction of N-butylcyclopentadienyl lithium with titanium tetrachloride. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
化学反応の分析
Types of Reactions
(N-Butylcyclopentadienyl)titanium trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: Reduction reactions can convert it to lower oxidation state titanium species.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkoxides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as zinc powder or cobaltocene are often used.
Substitution: Ligands like trimethylphosphine can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds.
Reduction: Polymeric titanium(III) derivatives.
Substitution: Various substituted titanium complexes depending on the ligands used.
科学的研究の応用
(N-Butylcyclopentadienyl)titanium trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of syndiotactic polymers.
Biology: Research is ongoing into its potential use in biological systems, although its applications are currently limited.
Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of high-performance materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (N-Butylcyclopentadienyl)titanium trichloride involves its ability to act as a Lewis acid, facilitating various chemical reactions. The compound can coordinate with electron-rich species, thereby activating them for subsequent reactions. This property is particularly useful in catalysis, where it can enhance the rate and selectivity of chemical transformations.
類似化合物との比較
Similar Compounds
- Cyclopentadienyl)titanium trichloride
- Pentamethylcyclopentadienyl)titanium trichloride
- Indenyl)titanium trichloride
Uniqueness
(N-Butylcyclopentadienyl)titanium trichloride is unique due to the presence of the N-butyl group, which can influence its reactivity and stability. This makes it distinct from other cyclopentadienyl titanium compounds, which may not have the same substituents and therefore exhibit different chemical behaviors and applications.
特性
分子式 |
C9H13Cl3Ti |
|---|---|
分子量 |
275.4 g/mol |
IUPAC名 |
5-butylcyclopenta-1,3-diene;trichlorotitanium(1+) |
InChI |
InChI=1S/C9H13.3ClH.Ti/c1-2-3-6-9-7-4-5-8-9;;;;/h4-5,7-8H,2-3,6H2,1H3;3*1H;/q-1;;;;+4/p-3 |
InChIキー |
ZXZVRIUAEPNCTP-UHFFFAOYSA-K |
正規SMILES |
CCCC[C-]1C=CC=C1.Cl[Ti+](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



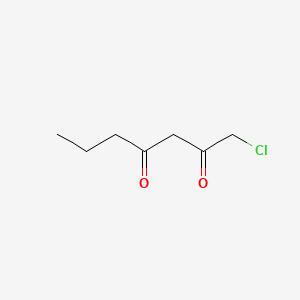

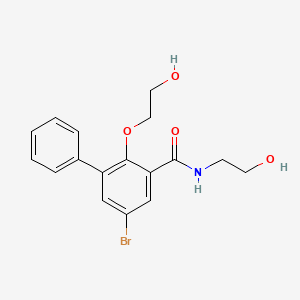
![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)

![3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B13812145.png)
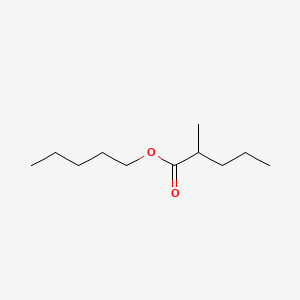

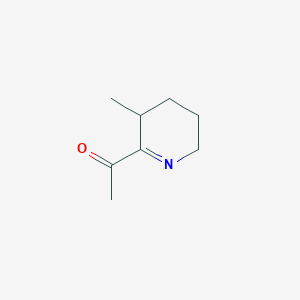

![(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL](/img/structure/B13812184.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
![(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
